1-Decyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Decyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a decyl chain, two fluorine atoms, and a carboxylic acid group
Preparation Methods
The synthesis of 1-Decyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the decyl chain and fluorine atoms. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Decyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions
Scientific Research Applications
1-Decyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Decyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. For example, it may inhibit bacterial DNA gyrase, preventing DNA replication and leading to bacterial cell death. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
1-Decyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other similar compounds in the quinolone family, such as:
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound has a cyclopropyl group instead of a decyl chain and an additional methoxy group, which may result in different biological activities and applications.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: The presence of a chlorine atom and a cyclopropyl group distinguishes it from this compound, leading to variations in its chemical reactivity and biological properties.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: This simpler quinolone lacks the decyl chain and fluorine atoms, making it less complex but also less versatile in terms of applications.
Properties
Molecular Formula |
C20H25F2NO3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-decyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25F2NO3/c1-2-3-4-5-6-7-8-9-10-23-13-15(20(25)26)19(24)14-11-16(21)17(22)12-18(14)23/h11-13H,2-10H2,1H3,(H,25,26) |
InChI Key |
SOYHSEDTYGHQGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)O |
Origin of Product |
United States |
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